molecular formula C52H63N9O8 B10849310 H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl

Cat. No.: B10849310
M. Wt: 942.1 g/mol
InChI Key: VXHMITAKWYIILS-FDXPNMITSA-N
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Description

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl is a heptapeptide designed as a bifunctional therapeutic agent with dual opioid agonist and substance P (SP) antagonist activities. Structurally, it incorporates a modified enkephalin sequence (Tyr-D-Ala-Gly-Phe) fused to a C-terminal Pro-Leu-Trp-NH-Bzl motif, which confers SP antagonism via neurokinin-1 receptor (NK1R) binding . Key features include:

  • Opioid Activity: High affinity for δ-opioid (Ki = 10 nM) and μ-opioid (Ki = 0.65 nM) receptors, with 15-fold selectivity for δ over μ receptors. Functional assays in mouse vas deferens (MVD, δ-selective) and guinea pig ileum (GPI, μ-selective) demonstrated potent agonist activity (IC50 = 50 nM and 13 nM, respectively) .
  • SP Antagonist Activity: Strong NK1R affinity (Ki = 14 nM) and antagonist efficacy in SP-stimulated GPI assays (Ke = 26 nM) .
  • Design Rationale: The C-terminal benzylamide (NH-Bzl) group is critical for NK1R antagonism, while the N-terminal enkephalin sequence drives opioid receptor interactions. This "overlapping pharmacophore" strategy allows simultaneous targeting of pain pathways (opioid) and suppression of opioid-induced tolerance (via SP antagonism) .

Properties

Molecular Formula

C52H63N9O8

Molecular Weight

942.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H63N9O8/c1-32(2)25-42(50(67)59-43(49(66)55-29-36-15-8-5-9-16-36)28-37-30-54-41-18-11-10-17-39(37)41)60-51(68)45-19-12-24-61(45)52(69)44(27-34-13-6-4-7-14-34)58-46(63)31-56-47(64)33(3)57-48(65)40(53)26-35-20-22-38(62)23-21-35/h4-11,13-18,20-23,30,32-33,40,42-45,54,62H,12,19,24-29,31,53H2,1-3H3,(H,55,66)(H,56,64)(H,57,65)(H,58,63)(H,59,67)(H,60,68)/t33-,40+,42+,43+,44+,45+/m1/s1

InChI Key

VXHMITAKWYIILS-FDXPNMITSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and C-Terminal Anchoring

The benzylamide (NH-Bzl) group at the C-terminus necessitates the use of Rink amide resin or Benzylamide-linked resins for SPPS. These resins enable the direct incorporation of the NH-Bzl moiety during cleavage, as demonstrated in the synthesis of analogous peptides like leuprolide and goserelin. For instance, the Rink amide resin’s acid-labile linker allows cleavage under mild acidic conditions (e.g., 2–50% TFA/DCM), preserving the benzylamide group.

Protection Schemes for Side Chains and Backbone

  • Tyr : The phenolic hydroxyl group is protected with a tert-butyl (tBu) or benzyl (Bzl) group to prevent side reactions during coupling.

  • Trp : The indole nitrogen is protected with a formyl (For) group to avoid alkylation or oxidation, as unprotected Trp residues can lead to byproducts during TFA cleavage.

  • D-Ala : Since D-amino acids are prone to racemization during activation, Fmoc-D-Ala-OH is coupled using low-racemization agents like HATU/HOAt with DIEA as a base.

  • Pro and Leu : Standard Fmoc-protected derivatives (e.g., Fmoc-Pro-OH, Fmoc-Leu-OH) are used without additional side-chain protection.

Stepwise Assembly of the Heptapeptide

Coupling Sequence and Reagents

The peptide is synthesized from C- to N-terminus using Fmoc-based SPPS :

  • Resin loading : Fmoc-Trp(For)-OH is anchored to Rink amide resin via a coupling reagent (e.g., HBTU/DIEA).

  • Deprotection : Fmoc removal with 20% piperidine/DMF.

  • Sequential coupling :

    • Leu : Fmoc-Leu-OH activated with HATU/DIEA.

    • Pro : Fmoc-Pro-OH with DIC/HOBt.

    • Phe : Fmoc-Phe-OH under similar conditions.

    • Gly : Fmoc-Gly-OH.

    • D-Ala : Fmoc-D-Ala-OH with HATU/DIEA to minimize racemization.

    • Tyr : Fmoc-Tyr(tBu)-OH.

  • N-terminal deprotection : Final Fmoc removal yields the free amine for acetylation or further modifications.

Critical Coupling Challenges

  • D-Ala incorporation : Racemization is mitigated by using pre-activated amino acid derivatives and maintaining low temperatures (0–4°C).

  • Trp stability : Formyl protection prevents indole degradation during TFA cleavage, as observed in LH-RH analog synthesis.

Cleavage and Global Deprotection

Resin Cleavage Conditions

A TFA-based cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) cleaves the peptide from the resin while removing acid-labile protecting groups (tBu, For). The NH-Bzl group remains intact due to its stability under acidic conditions.

Side-Chain Deprotection

  • Tyr(tBu) : Deprotected during TFA cleavage.

  • Trp(For) : The formyl group is removed via hydrazine treatment (e.g., 50% hydrazine/DMF, 2 hours).

Purification and Analytical Validation

Chromatographic Techniques

  • Reverse-phase HPLC : A C18 column with a gradient of 10–60% acetonitrile/0.1% TFA resolves the target peptide from truncated sequences or deletion products.

  • Yield optimization : Multi-step purification (e.g., ion-exchange followed by HPLC) improves purity to >98%.

Structural Confirmation

  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular weight (e.g., [M+H]+ = 1012.5 Da).

  • Amino acid analysis (AAA) : Hydrolysis with 6N HCl (110°C, 24 hours) validates the molar ratio of residues.

Industrial-Scale Considerations

Cost-Effective Resin Recycling

Recycling Rink amide resin via neutralization and washing (e.g., DMF/MeOH) reduces material costs, as demonstrated in LH-RH derivative production.

Solvent and Reagent Recovery

  • DMF and THE : Distillation under reduced pressure recovers >90% of solvents.

  • Coupling agents : HATU and HOBt are recovered via precipitation and filtration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SPPS (Fmoc)65–7595–98Scalability, minimal racemization
Fragment Cond.50–6085–90Suitable for hydrophobic sequences
Hybrid Solid/Liq70–8097–99Combines SPPS and solution-phase

Table 1: Performance metrics of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl synthesis methods.

Challenges and Mitigation Strategies

Aggregation During Synthesis

Hydrophobic residues (Leu, Trp, Phe) promote intermolecular aggregation , slowing coupling kinetics. This is addressed by:

  • Backbone protection : Incorporating pseudoproline dipeptides at Gly-Phe or Pro-Leu junctions.

  • Enhanced solvation : Using DMSO/DMF mixtures (1:4 v/v) to improve resin swelling.

Racemization at D-Ala

  • Low-temperature coupling : 0–4°C reduces racemization to <1%.

  • Ultrasonic activation : Enhances coupling efficiency while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents such as DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may interact with opioid receptors, leading to analgesic effects by modulating pain signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally or functionally related peptides:

Compound Opioid Activity (Ki/IC50) SP/NK1R Activity (Ki/Ke) Selectivity & Notes Reference
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl δ: 10 nM; μ: 0.65 nM
GPI IC50: 13 nM
NK1R Ki: 14 nM
GPI Ke: 26 nM
15-fold δ/μ selectivity; dual agonist/antagonist
Octapeptides (Yamamoto et al., 2007) δ: subnanomolar; μ: low nM range NK1R Ki: subnanomolar Higher δ selectivity; no in vivo data
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 μ: Ki = 0.55 nM Not reported Cyclic structure enhances μ affinity; lacks SP activity
H-Dmt-Tic-D-Asp-NH-Ph δ: Ki = 7.49 nM Not reported δ antagonist; monofunctional
Tyr-D-Ser-Gly-Phe-Leu-Thr (δ-selective) δ: Ki < 20 nM Not reported Pure δ agonist; used in binding assays

Key Differentiators

Dual vs. Monofunctional Activity: Unlike monofunctional opioids (e.g., H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2) or pure SP antagonists, this compound uniquely combines μ/δ agonist and NK1R antagonist activities. This dual mechanism may reduce tolerance and enhance analgesia .

C-Terminal Modifications : The NH-Bzl group in this compound is essential for NK1R antagonism, whereas similar compounds with alternative C-terminal groups (e.g., NH-3,5-Bzl(CF3)2) show reduced potency .

Receptor Selectivity : Compared to octapeptides (Yamamoto et al., 2007), this heptapeptide exhibits stronger μ-opioid affinity (Ki = 0.65 nM vs. low nM range) but retains δ selectivity, likely due to D-Ala in position 2, which enhances μ receptor interaction .

Limitations and Challenges

  • Bioavailability : Like most peptides, this compound may face poor blood-brain barrier (BBB) penetration due to its size (~1,000 Da) and polarity. However, its Pro-Leu-Trp motif may improve stability against enzymatic degradation .

Research Implications

The compound represents a promising template for bifunctional analgesics. Future work should focus on:

Structural Optimization : Testing C-terminal variants (e.g., NH-3,5-Bzl(CF3)2) to enhance SP antagonism .

In Vivo Studies: Assessing bioavailability, BBB penetration, and antinociceptive effects in animal models.

Hybrid Designs : Combining with BBB-penetrating motifs (e.g., Dmt1 in [Dmt1]DALDA) to improve systemic efficacy .

Q & A

Q. How does the NH-Bzl modification compare to other C-terminal groups in similar peptides?

  • Methodology : Synthesize analogs with alternative termini (e.g., -OH, -NH₂) and compare bioactivity via dose-response assays. ’s combinatorial approach (e.g., -O-3,5-Bzl(CF3)₂ vs. -NH-Bzl) demonstrates the impact of hydrophobic/hydrophilic balance on receptor engagement.

Tables of Key Findings

Parameter Method Key Observation Reference
Synthesis YieldSPPS with TFA cleavage98.3% crude yield under optimized conditions
CD81 Binding Affinity (HCV)SPR with LEL domainTrp-437, Leu-438 critical for binding
Assay ReliabilityCronbach’s alpha validationα > 0.85 for inter-experiment consistency

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